1-(3,4-Dimethoxybenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines a dimethoxybenzyl group with a tetrahydroquinoline moiety, which may influence its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 372.47 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
Melting Point | Not Available |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the tetrahydroquinoline structure suggests potential interactions with neurotransmitter receptors.
- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties by scavenging free radicals.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines.
- Apoptosis Induction : Mechanistic studies revealed that it promotes apoptosis in cancer cells through the activation of caspases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed effectiveness against Gram-positive and Gram-negative bacteria in preliminary assays.
- Fungal Activity : Some derivatives have demonstrated antifungal activity against common pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry reported that related compounds induced apoptosis in human breast cancer cells through mitochondrial pathways. The mechanism involved the release of cytochrome c and activation of caspases (Reference: J Med Chem, 2020).
-
Antimicrobial Evaluation :
- A research article highlighted the efficacy of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance activity (Reference: Antimicrob Agents Chemother, 2019).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-4-12-31(27,28)25-11-5-6-17-8-9-18(14-19(17)25)24-22(26)23-15-16-7-10-20(29-2)21(13-16)30-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQZRYARCOLKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.